molecular formula C16H14O3 B14656104 5,7-Dimethoxyphenanthren-2-OL CAS No. 53076-61-2

5,7-Dimethoxyphenanthren-2-OL

Cat. No.: B14656104
CAS No.: 53076-61-2
M. Wt: 254.28 g/mol
InChI Key: JMSVKBYLDVYHGG-UHFFFAOYSA-N
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Description

5,7-Dimethoxyphenanthren-2-OL is an organic compound belonging to the phenanthrene family Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This compound is characterized by the presence of two methoxy groups (-OCH₃) at the 5th and 7th positions and a hydroxyl group (-OH) at the 2nd position on the phenanthrene skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxyphenanthren-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and 3,4-dimethoxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization using a Lewis acid catalyst, such as aluminum chloride, to form the phenanthrene core.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 2nd position through a hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxyphenanthren-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), alkylating agents (R-X)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or hydrocarbons

    Substitution: Formation of substituted phenanthrene derivatives

Scientific Research Applications

5,7-Dimethoxyphenanthren-2-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,7-Dimethoxyphenanthren-2-OL involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterase-5A1 (PDE5A1), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels . This inhibition leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation. Additionally, it may interact with other molecular targets, such as enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

5,7-Dimethoxyphenanthren-2-OL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,7-dimethoxyphenanthren-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-18-13-8-11-4-3-10-7-12(17)5-6-14(10)16(11)15(9-13)19-2/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSVKBYLDVYHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC3=C2C=CC(=C3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70850892
Record name 5,7-Dimethoxyphenanthren-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70850892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53076-61-2
Record name 5,7-Dimethoxyphenanthren-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70850892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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